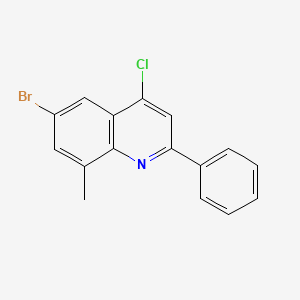

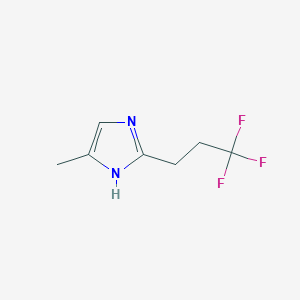

![molecular formula C13H19NO2S B3185512 Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 116905-61-4](/img/structure/B3185512.png)

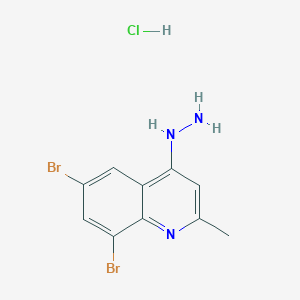

Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aziridines are three-membered nitrogen-containing cyclic molecules . They are known for their distinctive nitrogen-containing three-membered ring structures . They are widely known and extensively reported in the literature due to their great potential from both synthetic and pharmacological points of view .

Synthesis Analysis

Aziridines are important synthetic targets. Their substantial ring strain and resultant proclivity towards ring-opening reactions make them versatile precursors of diverse amine products . Transformation of ubiquitous alkenes into aziridines is an attractive synthetic strategy . Unactivated alkenes can be electrochemically transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions .Molecular Structure Analysis

Aziridines have a three-membered ring structure containing nitrogen . This structure is challenging due to its inherent reactivity . The structure of aziridines can be varied, leading to various structures such as branched vs. linear .Chemical Reactions Analysis

Aziridines are known for their proclivity towards ring-opening reactions . They can undergo a variety of chemical transformations leading to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest .Physical And Chemical Properties Analysis

Aziridines are known for their inherent reactivity due to their ring strain . They can effectively enhance both the physical and chemical properties of polyurethane coatings .作用机制

未来方向

Aziridines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The development of new methodologies for the preparation and transformation of aziridines is a promising area of future research .

属性

CAS 编号 |

116905-61-4 |

|---|---|

产品名称 |

Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]- |

分子式 |

C13H19NO2S |

分子量 |

253.36 g/mol |

IUPAC 名称 |

2-butyl-1-(4-methylphenyl)sulfonylaziridine |

InChI |

InChI=1S/C13H19NO2S/c1-3-4-5-12-10-14(12)17(15,16)13-8-6-11(2)7-9-13/h6-9,12H,3-5,10H2,1-2H3 |

InChI 键 |

PJRXLQCUDKENFZ-UHFFFAOYSA-N |

SMILES |

CCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |

规范 SMILES |

CCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

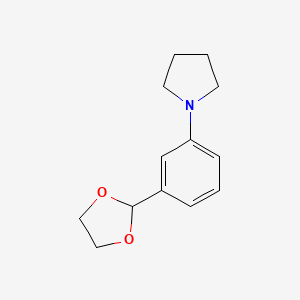

![2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B3185432.png)

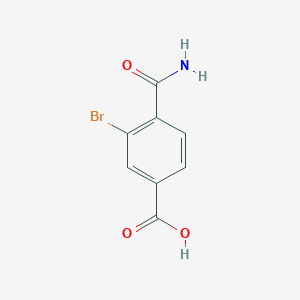

![5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-](/img/structure/B3185447.png)